Product packaging for D-Valacyclovir(Cat. No.:CAS No. 142963-60-8)

D-Valacyclovir

Cat. No.: B140476
CAS No.: 142963-60-8
M. Wt: 324.34 g/mol
InChI Key: HDOVUKNUBWVHOX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Valacyclovir is a nucleoside analogue and a stereoisomer of the antiviral prodrug Valacyclovir. It is the L-valyl ester of the active compound Acyclovir. This design allows for enhanced oral bioavailability compared to Acyclovir itself. Upon administration, it is rapidly converted to Acyclovir in vivo. The active metabolite then exerts its effect by selectively inhibiting viral DNA replication. Once inside virus-infected cells, Acyclovir is phosphorylated by viral thymidine kinase to form a monophosphate. Cellular kinases subsequently convert this to the active triphosphate form, Acyclovir-GTP. This metabolite competitively inhibits and inactivates viral DNA polymerase, acting as a chain terminator to halt DNA synthesis. Valacyclovir is primarily active against herpesviruses, demonstrating the greatest potency against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV). It also shows activity against Epstein-Barr Virus (EBV) and Cytomegalovirus (CMV). This makes it a critical compound for researching treatments for conditions such as herpes labialis (cold sores), genital herpes, herpes zoster (shingles), and chickenpox. Its high bioavailability and established mechanism of action make this compound a valuable reference standard and tool for virology research, antiviral drug development, and pharmacological studies. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N6O4 B140476 D-Valacyclovir CAS No. 142963-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-60-8
Record name Valacyclovir, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALACYCLOVIR, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Synthesis and Physico Chemical Characterization of D Valacyclovir

Strategies for Enantioselective Synthesis of D-Valacyclovir

The synthesis of this compound, the enantiomer of the active drug, is primarily a topic of interest in the context of impurity control during the synthesis of L-Valacyclovir. However, targeted synthesis can be achieved through specific enantioselective strategies. These strategies generally involve either incorporating a pre-existing chiral center from D-valine or creating the desired stereochemistry through asymmetric reactions.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For this compound, the key chiral starting material is D-valine.

Chemical Resolution of Racemic Valine : A common method to obtain D-valine is through the chemical resolution of racemic (DL)-valine. This process involves using a chiral resolving agent, such as D-dibenzoyltartaric acid (D-DBTA), which reacts with the racemic mixture to form two diastereomeric salts. google.com These salts exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. google.com For instance, when D-DBTA is added to a solution of DL-valine in a dilute inorganic acid, the salt formed with D-valine is less soluble and precipitates, while the L-valine salt remains in the solution. google.com After separation, the D-valine can be recovered by treating the salt with a base. google.com This approach can yield D-valine with high optical purity (over 98%). google.com

Enzymatic Synthesis : Biocatalytic methods offer an alternative route to D-valine. Specific enzymes can be used for the asymmetric conversion of precursors. For example, engineered bacteria or isolated enzymes can be employed to produce D-valine from achiral starting materials or through the resolution of a racemic mixture. google.com

Once enantiomerically pure D-valine is obtained, it can be incorporated into the final this compound molecule. A typical synthesis involves protecting the amino group of D-valine, often as an N-carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) derivative. This protected D-valine is then condensed with Acyclovir (B1169), an antiviral nucleoside analog, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netgoogle.comthepharmajournal.com The final step involves the deprotection of the amino group to yield this compound. researchgate.net

Asymmetric synthesis aims to create a chiral molecule from an achiral precursor, using a chiral catalyst or auxiliary to control the stereochemical outcome. While less common for the direct synthesis of this compound itself, these principles are fundamental in modern pharmaceutical chemistry. nih.gov For precursors, enzyme-catalyzed kinetic resolution is a powerful technique. For instance, variants of the enzyme phosphotriesterase (PTE) can be used to selectively hydrolyze one stereoisomer of a chiral precursor, allowing the other to be isolated in high enantiomeric purity. acs.org Such methodologies, while demonstrated for other antiviral prodrugs, illustrate the potential for creating chiral intermediates that could be used in the synthesis of this compound. acs.org

During the synthesis of L-Valacyclovir, the D-isomer is often formed as an impurity through racemization. asianpubs.org Studies have shown that reaction conditions, particularly temperature, can influence the extent of D-isomer formation. For example, in the condensation reaction between N-Cbz-L-valine and Acyclovir, lowering the reaction temperature to between -5 and 0 °C can significantly reduce the formation of the D-isomer impurity to around 1%. asianpubs.org

Chiral Pool Approaches for D-Valine Incorporation

Advanced Analytical Methodologies for Stereoisomer Separation and Quantification

The accurate separation and quantification of this compound from its L-enantiomer are essential for ensuring the purity and quality of the active pharmaceutical ingredient. Several advanced analytical techniques have been developed for this purpose.

Chiral HPLC is a cornerstone technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Several HPLC methods have been validated for the enantiomeric resolution of Valacyclovir (B1662844). nih.gov A common approach uses a polysaccharide-based chiral column, such as Chiralpak AD, which consists of amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. nih.govresearchgate.net Another effective stationary phase is the CROWNPAK® CR(+) column, which is designed for separating amino acids and their derivatives. nih.govresearchgate.net The mobile phase composition is critical for achieving separation; a mixture of n-hexane, ethanol, and diethylamine (B46881) is often used in normal-phase chromatography, while aqueous buffers with methanol (B129727) are used in reversed-phase systems. nih.govnih.gov The presence of an amine like diethylamine in the mobile phase can enhance chromatographic efficiency and resolution. nih.gov These methods have been shown to achieve excellent resolution (often greater than 4) between the D- and L-enantiomers. nih.govresearchgate.net

Table 1: Examples of Chiral HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3
Chiral Column Chiralpak AD (250 mm x 4.6 mm, 10 µm) nih.govCROWNPAK® CR(+) (150 mm x 4.0 mm, 5 µm) nih.govglobalresearchonline.netAmylose tris(3-chloro-5-methylphenylcarbamate) CSP researchgate.net
Mobile Phase n-hexane:ethanol:diethylamine (30:70:0.1, v/v/v) nih.govWater:methanol:perchloric acid (19:1:0.1) nih.govn-hexane, methanol, ethanol, and diethylamine researchgate.net
Flow Rate Not Specified0.75 mL/min nih.gov0.60 mL/min researchgate.net
Detection Wavelength Not Specified254 nm nih.gov254 nm researchgate.net
Resolution (between D/L) ≥ 4 nih.govComplete Separation nih.gov4.8 researchgate.net
Limit of Detection (LOD) 300 ng/mL for D-enantiomer nih.govNot Specified0.01% researchgate.net
Limit of Quantification (LOQ) 900 ng/mL for D-enantiomer nih.govNot Specified0.02% researchgate.net
This table is generated based on data from published research articles.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and short analysis times. chromatographytoday.com In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in the electric field. chromatographytoday.com

For Valacyclovir enantiomers, CE methods have been developed using bare fused-silica capillaries. wisdomlib.orgwisdomlib.org A highly effective method employs a simple background electrolyte of potassium hydrogen phosphate (B84403) (KH2PO4) at a low pH (e.g., 2.5). wisdomlib.orgwisdomlib.org This approach can achieve baseline separation with a resolution value greater than 7.0 in a short run time of about 15 minutes. wisdomlib.org The method has been validated for its linearity, accuracy, and precision, proving suitable for quantifying the D-isomer in bulk drug samples. wisdomlib.org

Table 2: Capillary Electrophoresis Method for D- and L-Valacyclovir Separation

ParameterMethod Details
Instrumentation Capillary Electrophoresis System wisdomlib.org
Capillary Extended light path bare fused-silica capillary (40 cm length, 50 µm ID) wisdomlib.org
Background Electrolyte (BGE) 30 mM Potassium Hydrogen Phosphate (KH2PO4), pH 2.5 wisdomlib.orgwisdomlib.org
Voltage +30 kV wisdomlib.org
Temperature 40 °C wisdomlib.org
Detection Wavelength 245 nm wisdomlib.org
Run Time ~15 minutes wisdomlib.org
Resolution (between D/L) > 7.0 wisdomlib.orgwisdomlib.org
Linearity Range (D-isomer) 0.25 µg/mL to 30 µg/mL wisdomlib.org
This table is generated based on data from a published research article. wisdomlib.org

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule. The FTIR spectrum of Valacyclovir displays characteristic absorption peaks, including an N-H stretch around 3407 cm⁻¹, a C-H stretch near 2923 cm⁻¹, and a prominent C=O ester stretch at approximately 1734 cm⁻¹. ajbps.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, Valacyclovir typically shows a predominant peak for the protonated molecular ion (MH⁺) at m/z 325.2. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment this ion, producing a characteristic product ion at m/z 152.0, which corresponds to the guanine-related fragment. researchgate.net This fragmentation is the same for both D- and L-isomers but confirms the covalent structure.

The synthesis of this compound is analogous to that of its L-isomer, typically involving the esterification of acyclovir with a protected D-valine derivative. asianpubs.orggoogle.comgoogle.com One common method involves the condensation of acyclovir with an N-protected D-valine, such as N-carbobenzyloxy-D-valine (Cbz-D-valine) or N-tert-butoxycarbonyl-D-valine (Boc-D-valine), in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). asianpubs.orggoogle.comgoogle.com The protecting group is subsequently removed to yield this compound. asianpubs.org The reaction conditions, particularly temperature, are critical to control the formation of the desired stereoisomer and minimize racemization. asianpubs.org

The physico-chemical properties of this compound are essential for its identification and separation from valacyclovir. These properties are summarized in the table below.

PropertyValue
Molecular Formula C13H20N6O4
Molecular Weight 324.34 g/mol nih.gov
IUPAC Name 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate nih.gov
CAS Number 142963-60-8 (free base) nih.gov
Appearance White to off-white solid
pKa 1.90, 7.47, 9.43 actascientific.com
XLogP3 -0.9 nih.gov

This table presents key physico-chemical properties of this compound.

Development and Validation of Stability-Indicating Analytical Methods for this compound

To ensure the quality and purity of valacyclovir, stability-indicating analytical methods capable of separating and quantifying this compound are crucial. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose. actascientific.comajpaonline.comresearchgate.netglobalresearchonline.netutm.my

A variety of HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ajpaonline.comresearchgate.net These methods typically utilize a chiral stationary phase to achieve enantiomeric separation. For instance, a normal-phase HPLC method using a chiral stationary phase of amylose tris(3,5-dimethylphenylcarbamate) has been successfully developed. researchgate.net The mobile phase often consists of a mixture of n-hexane, ethanol, methanol, and a modifier like diethylamine. researchgate.net

Method validation includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ajpaonline.comresearchgate.netglobalresearchonline.net Forced degradation studies are also performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate the stability-indicating nature of the method. ajpaonline.comresearchgate.net

Below is a table summarizing typical validation parameters for a stability-indicating HPLC method for this compound.

Validation ParameterTypical Range/Value
Linearity Range 0.1 - 25 µg/mL researchgate.net
Correlation Coefficient (r²) > 0.999 researchgate.net
Accuracy (Recovery) 94.38% - 109.97% researchgate.net
Precision (RSD) < 2% ajpaonline.comresearchgate.net
Limit of Detection (LOD) ~0.01% researchgate.net
Limit of Quantification (LOQ) ~0.02% researchgate.net

This table outlines the typical validation parameters for a stability-indicating HPLC method for the analysis of this compound.

Assessment of Stereochemical Stability and Potential for Chiral Inversion

The stereochemical stability of this compound is a critical attribute, as its inversion to the L-isomer could impact the purity of the final drug product. Chiral inversion, or racemization, is the process by which an enantiomerically pure or enriched compound converts into a mixture of enantiomers. researchgate.netcardiff.ac.uk

The stability of valacyclovir, and by extension this compound, is pH-dependent. nih.gov It is relatively stable in acidic conditions (pH < 4) but degrades in alkaline environments through base-catalyzed hydrolysis. nih.gov This degradation primarily involves the hydrolysis of the ester linkage, yielding acyclovir and the corresponding amino acid.

The potential for chiral inversion of the valine moiety is a consideration. While enzymatic racemization can occur in biological systems, the potential for non-enzymatic chiral inversion under pharmaceutical processing and storage conditions needs to be assessed. researchgate.net Studies have shown that the succinimide (B58015) residues formed from aspartic and asparagine residues in proteins can undergo stereoinversion. researchgate.net However, the likelihood of this occurring with the valine ester of acyclovir under normal conditions is considered low. The development of stereoselective analytical methods allows for the monitoring of any potential chiral inversion during stability studies. researchgate.net The use of a chiral HPLC method can effectively separate and quantify the D- and L-isomers, providing a means to assess the stereochemical stability of the drug substance over time and under various stress conditions. researchgate.net

Molecular and Cellular Pharmacology of D Valacyclovir

Enzymatic Hydrolysis and Prodrug Conversion Pathways for D-Valacyclovir

The conversion of valacyclovir (B1662844) to the active drug, acyclovir (B1169), is an essential step for its antiviral activity and is catalyzed by specific hydrolases. drugbank.comnewdrugapprovals.org The efficiency of this enzymatic conversion is highly dependent on the stereochemistry of the amino acid ester.

Investigation of Valacyclovir Hydrolase (Valacyclovirase) Activity Towards this compound

Research into the enzymes responsible for valacyclovir hydrolysis has identified a human serine hydrolase known as valacyclovir hydrolase (VACVase), or biphenyl (B1667301) hydrolase-like protein (BPHL), as a key activating enzyme. researchgate.netnih.govuniprot.org Studies on the substrate specificity of BPHL have demonstrated significant stereoselectivity. The enzyme shows a strong preference for the L-isomers of amino acid esters over the D-isomers. researchgate.net Consequently, the enzymatic activity of valacyclovirase towards this compound is substantially lower than its activity towards the clinically used L-Valacyclovir. This preference for the L-isomer indicates that this compound is a poor substrate for this primary activating enzyme. researchgate.net Early developmental studies also noted that L-amino acid esters were superior prodrugs compared to their D-isomer counterparts, suggesting the involvement of a stereoselective enzymatic process. researchgate.net

Comparative Kinetics of Prodrug Hydrolysis: this compound versus L-Valacyclovir

The kinetic differences in the hydrolysis of D- and L-Valacyclovir underscore the stereoselectivity of the activating enzymes. Studies comparing the permeability and hydrolysis of the two isomers in cell models have shown that L-Valacyclovir (L-Val-ACV) is not only transported more efficiently but is also rapidly hydrolyzed to acyclovir following transport. nih.govumich.edu

In a study using Caco-2 cells overexpressing the human peptide transporter hPEPT1, the apparent cellular uptake permeability of L-Val-ACV was approximately four times higher than that of D-Val-ACV. umich.edu While this primarily reflects transport differences, the subsequent intracellular conversion to acyclovir is a critical step. BPHL, the human valacyclovirase, is highly selective for the L-isomer. researchgate.net This enzymatic preference means that the rate of hydrolysis for this compound is significantly hindered compared to L-Valacyclovir, making its conversion to the active acyclovir form inefficient in biological systems.

Comparative Cellular Permeability of Acyclovir Prodrugs

CompoundApparent Cellular Uptake Permeability (Papp) (× 10⁻⁷ cm/sec)
Acyclovir1.66 ± 0.215
L-Valacyclovir17.0 ± 2.42
This compound3.86 ± 0.82

Data from studies in Caco-2/hPEPT1 cells, demonstrating the superior permeability of L-Valacyclovir compared to both this compound and the parent drug, Acyclovir. umich.edu

Identification of Enzymes Responsible for this compound Activation in Biological Systems

The primary enzyme identified for the activation of L-Valacyclovir is valacyclovir hydrolase (BPHL). researchgate.netmdpi.com This enzyme exhibits strong stereoselectivity, efficiently hydrolyzing L-amino acid esters while showing limited activity towards D-amino acid esters. researchgate.net Therefore, BPHL is not a significant activator of this compound. While other esterases exist in the body, the near-complete and rapid conversion of L-Valacyclovir is largely attributed to the high efficiency and specificity of BPHL in the intestine and liver. skintherapyletter.comnih.gov Given the pronounced stereoselectivity of BPHL, it is concluded that this compound is not effectively activated in biological systems due to its inability to serve as a suitable substrate for the key hydrolyzing enzymes. researchgate.net

Mechanisms of this compound Cellular Uptake

The improved bioavailability of L-Valacyclovir over acyclovir is due to its recognition and transport by specific cellular carriers. researchgate.netoup.com The stereochemistry of the valine moiety is as critical for cellular uptake as it is for enzymatic hydrolysis.

Role of Peptide Transporters (e.g., hPEPT1) in this compound Internalization

The human intestinal peptide transporter, hPEPT1, is a key player in the absorption of L-Valacyclovir. oup.comnih.gov This transporter recognizes the L-valine ester of acyclovir, facilitating its entry into intestinal epithelial cells. researchgate.netnih.gov However, peptide transporters like hPEPT1 are known to be stereoselective.

Studies have consistently shown that the transport of valacyclovir is selective for the L-amino acid ester. umich.edu In Caco-2 cells, the transport of L-Valacyclovir was found to be sevenfold higher than that of this compound. umich.edu Further investigations confirmed that the L-configuration is more favorable for binding to the hPEPT1 transporter. umich.edu The inhibition concentration (IC50) of D-Val-ACV was two to three times higher than that of L-Val-ACV, indicating a lower binding affinity for the D-isomer. umich.edu This demonstrates that hPEPT1 preferentially transports L-Valacyclovir, and the cellular uptake of this compound via this major pathway is significantly restricted.

Evaluation of Passive Diffusion Contribution to this compound Cellular Permeability

Passive diffusion is a mechanism of cellular entry that does not involve a transporter protein, relying instead on the molecule's ability to pass directly through the lipid cell membrane. This process is generally favored by molecules that are small and lipophilic. Acyclovir itself has low oral bioavailability partly because its passive diffusion is limited due to its polarity. asm.org

Comparative Studies of Cellular Entry Mechanisms with L-Valacyclovir

The cellular entry of valacyclovir isomers is a critical determinant of their ultimate bioavailability and antiviral efficacy. The process is primarily mediated by peptide transporters in the intestinal epithelium, which exhibit significant stereoselectivity. L-Valacyclovir, the L-valyl ester of acyclovir, is a well-recognized substrate for the human intestinal H+/peptide symporter, PEPT1. umich.edunih.govumich.edu This transporter-mediated uptake is a key reason for the superior oral bioavailability of L-Valacyclovir compared to its parent drug, acyclovir. researchgate.netfortunejournals.com

Conversely, studies have demonstrated a strong preference of these transporters for the L-isomer of amino acid esters. biosciencetrends.comresearchgate.netoup.com The cellular uptake of this compound, the D-valyl ester of acyclovir, is significantly less efficient. Research using Caco-2 cells, a model for the intestinal epithelium, showed that the permeability of L-Valacyclovir was approximately four times greater than that of this compound. umich.edunih.gov This suggests that the D-configuration of the valine moiety hinders effective recognition and transport by PEPT1. nih.govumich.edu Early investigations into amino acid ester prodrugs of acyclovir confirmed that L-valine derivatives led to a much greater increase in bioavailability compared to D-valine derivatives, pointing towards a stereoselective, carrier-mediated absorption process. researchgate.netoup.com

Following transport into the cell, the valyl ester must be hydrolyzed to release acyclovir. This conversion is also an enzyme-catalyzed, stereoselective process. researchgate.netoup.com A human enzyme identified as Biphenyl Hydrolase-like protein (BPHL), also termed valacyclovirase, efficiently hydrolyzes L-Valacyclovir. mdpi.comacs.orgpreprints.orgnih.gov This enzyme exhibits high specificity for L-amino acid esters and is considered a key factor in the rapid and near-complete conversion of L-Valacyclovir to acyclovir in vivo. researchgate.netmdpi.comnih.govgoogle.comdrugbank.com Given the absolute stereospecificity of similar hydrolases for L-amino acid substrates, it is expected that this compound is a poor substrate for BPHL and other related esterases. mdpi.comresearchgate.net This inefficient hydrolysis, combined with poor cellular uptake, severely limits the intracellular delivery of acyclovir from the this compound prodrug.

Table 1: Comparative Cellular Transport and Hydrolysis of Valacyclovir Isomers

ParameterL-ValacyclovirThis compoundReference
Affinity for PEPT1 TransporterHighLow / Negligible nih.govumich.eduoup.com
Relative Permeability (Caco-2 cells)~4-fold higher than D-isomer~4-fold lower than L-isomer umich.edunih.gov
Primary Cellular Entry MechanismCarrier-mediated transport (PEPT1)Passive Diffusion (presumed) nih.govumich.edu
Hydrolysis via Valacyclovirase (BPHL)Efficient SubstratePoor Substrate (inferred) mdpi.comnih.govresearchgate.net

Intracellular Phosphorylation of Acyclovir Derived from this compound

The antiviral activity of acyclovir is dependent on its conversion to the triphosphate form within the host cell. This is a multi-step process involving both viral and cellular enzymes. For acyclovir to be generated from this compound, the prodrug must first enter the cell and be hydrolyzed, processes which are significantly impaired due to its stereochemistry.

Interaction of Acyclovir Monophosphate Precursors with Viral Thymidine (B127349) Kinase (TK)

The initial and rate-limiting step in the activation of acyclovir is its phosphorylation to acyclovir monophosphate. mdpi.com This reaction is selectively catalyzed by thymidine kinase (TK) encoded by the herpes virus (HSV-TK). google.combibliotekanauki.pl The affinity of acyclovir for the viral TK is approximately 200 times greater than for the corresponding human cellular TK, which accounts for the drug's selective toxicity toward virus-infected cells. fortunejournals.comnih.gov

The molecule that interacts with viral TK is acyclovir itself, which is released after the hydrolysis of the valine ester from the prodrug. Acyclovir is an achiral molecule, meaning it does not have enantiomers. Therefore, the D-stereoisomerism of the original valine moiety in this compound has no direct bearing on the conformation of the resulting acyclovir and its subsequent interaction with viral TK. However, the efficiency of the preceding steps—cellular uptake and hydrolysis—is drastically reduced for this compound. nih.govumich.edunih.gov This results in a significantly lower intracellular concentration of the acyclovir substrate available for viral TK, thereby severely impeding the production of acyclovir monophosphate. While some viral TKs have been shown to lack stereoselectivity towards certain nucleoside enantiomers, this is not directly relevant to acyclovir, but rather to the concentration of substrate presented to the enzyme. nih.gov

Role of Host Cellular Kinases in the Formation of Acyclovir Triphosphate from this compound Metabolites

Once acyclovir monophosphate is formed by the viral TK, it is further phosphorylated by host cellular enzymes. google.com Cellular guanylate kinase converts acyclovir monophosphate to acyclovir diphosphate (B83284). nih.govdrugbank.com Subsequently, a variety of cellular enzymes, including nucleoside diphosphate kinases, phosphorylate the diphosphate to the pharmacologically active acyclovir triphosphate. nih.govdrugbank.comnih.gov

These host kinases act on the acyclovir monophosphate and diphosphate metabolites. As acyclovir is achiral, the metabolites (acyclovir monophosphate, diphosphate, and triphosphate) are also achiral. Therefore, the D-stereoisomerism of the valine in the original this compound prodrug has no influence on the substrate recognition or catalytic efficiency of these host cellular kinases. The efficiency of this part of the activation cascade is entirely dependent on the available concentration of acyclovir monophosphate. mdpi.com Given the poor delivery of acyclovir from the this compound prodrug, the substrate pool for these cellular kinases would be minimal, leading to negligible formation of the active acyclovir triphosphate.

Influence of D-Stereoisomerism on Phosphorylation Efficiency and Specificity

The stereochemistry of a drug can be critical for its pharmacological activity. nih.gov In some cases, enzymes exhibit a high degree of stereoselectivity. For instance, studies with the nucleoside analog 2'-nor-2'-deoxyguanosine (2'-NDG), which forms a chiral center upon phosphorylation, showed that HSV-1 TK selectively produces only one of the two possible monophosphate enantiomers (the S-isomer). nih.gov This specific enantiomer is then efficiently converted to the active triphosphate, while the R-isomer shows little activity. nih.gov

In the case of valacyclovir, the stereocenter is located on the L- or D-valine promoiety, which is cleaved off before phosphorylation occurs. The active moiety, acyclovir, is achiral. Therefore, the D-stereoisomerism of this compound does not directly affect the specificity or substrate-enzyme interaction at any of the three phosphorylation steps.

The overwhelming influence of the D-stereoisomerism is the drastic reduction in the intracellular concentration of acyclovir. Due to poor recognition by the PEPT1 transporter and inefficient hydrolysis by cellular esterases, very little this compound enters the cell and even less is converted to acyclovir. nih.govresearchgate.netumich.edu Consequently, the entire phosphorylation pathway is substrate-starved, leading to a phosphorylation efficiency that is, for all practical purposes, insignificant when compared to that achieved with L-Valacyclovir.

Table 2: Enzymes in the Intracellular Phosphorylation of Acyclovir

StepReactionPrimary Enzyme(s)Enzyme OriginReference
1Acyclovir → Acyclovir MonophosphateThymidine Kinase (TK)Viral (e.g., HSV, VZV) google.combibliotekanauki.pl
2Acyclovir Monophosphate → Acyclovir DiphosphateGuanylate Kinase (GMPK)Host Cellular nih.govdrugbank.com
3Acyclovir Diphosphate → Acyclovir TriphosphateNucleoside Diphosphate Kinases, etc.Host Cellular drugbank.comnih.gov

In Vitro Antiviral Activity and Selectivity of D Valacyclovir

Comparative Antiviral Efficacy against Herpes Simplex Viruses (HSV-1, HSV-2) In Vitro

The in vitro antiviral potency of D-Valacyclovir, the D-valyl ester of acyclovir (B1169), has been evaluated relative to its L-stereoisomer and the parent drug, acyclovir. Research indicates that this compound is less effective at inhibiting Herpes Simplex Virus type 1 (HSV-1) in cell cultures compared to L-Valacyclovir. caymanchem.com Studies synthesizing various amino acid esters of acyclovir found that these prodrugs, including the D-isomers, generally possessed lower potency against HSV-1 than acyclovir itself. researchgate.net

One study reported that L-Valacyclovir inhibits HSV-1 replication with a half-maximal inhibitory concentration (IC50) of 0.84 µM in Vero cells; the same source notes that L-Valacyclovir is more potent than its this compound stereoisomer in vitro. caymanchem.com Specific IC50 values for this compound against HSV-1 and HSV-2 are not detailed in the available research, which primarily offers a qualitative comparison.

Table 1: Comparative In Vitro Efficacy against HSV-1

CompoundTarget VirusCell LineIC50 (µM)Relative Potency Comment
This compoundHSV-1VeroData not availableLess potent than L-Valacyclovir and Acyclovir. caymanchem.comresearchgate.net
L-ValacyclovirHSV-1Vero0.84More potent than this compound. caymanchem.com
AcyclovirHSV-1--More potent than its amino acid ester prodrugs. researchgate.net

Activity against Varicella Zoster Virus (VZV) In Vitro

Specific data on the in vitro activity of this compound against the Varicella Zoster Virus (VZV) is not available in the reviewed scientific literature. The parent compound, acyclovir, is a potent and selective inhibitor of VZV. mdpi.com L-Valacyclovir also demonstrates good in vitro activity against VZV. nih.gov Given the established lower potency of this compound against HSV-1 compared to its L-isomer, a similar trend of reduced efficacy against VZV can be inferred, though direct experimental evidence is lacking.

Assessment of Antiviral Spectrum against Other Herpesviruses (e.g., Epstein-Barr Virus, Cytomegalovirus, Human Herpesvirus 6) In Vitro

There is no specific information in the researched literature detailing the in vitro activity of this compound against other herpesviruses such as Epstein-Barr Virus (EBV), Cytomegalovirus (CMV), or Human Herpesvirus 6 (HHV-6). The active metabolite, acyclovir, is known to be a selective inhibitor of several herpes viruses, including HSV-1, HSV-2, VZV, and EBV, with more modest activity against CMV and HHV-6. mdpi.comdrugbank.com L-Valacyclovir, upon conversion to acyclovir, shares this spectrum of activity. drugbank.com The efficacy of this compound against these viruses would depend on its conversion to acyclovir within the infected cells, a process known to be less efficient than that of its L-isomer.

Mechanistic Basis for Differential Antiviral Potency of this compound versus L-Valacyclovir In Vitro

The differential in vitro potency between this compound and L-Valacyclovir is rooted in the stereospecific nature of the enzymes that convert these prodrugs into their active form, acyclovir. nih.gov For any valacyclovir (B1662844) isomer to exert an antiviral effect, it must first be hydrolyzed to release acyclovir, which is then phosphorylated by viral and cellular kinases to acyclovir triphosphate, the active molecule that inhibits viral DNA polymerase. researchgate.netijdvl.com

The key difference lies in the efficiency of the initial hydrolysis step. Cellular enzymes, specifically esterases and peptidases responsible for this conversion, exhibit stereoselectivity and have a much higher affinity for L-amino acid esters over D-isomers. nih.gov This preference for the L-isomer means that L-Valacyclovir is rapidly and efficiently converted to acyclovir within cells, whereas this compound is hydrolyzed much less effectively. nih.govresearchgate.net

This enzymatic bias is the primary reason for the lower in vitro antiviral potency of this compound. caymanchem.comresearchgate.net While both isomers must be converted to the same active compound, the significantly reduced rate of conversion for the D-isomer results in lower intracellular concentrations of acyclovir and, consequently, a weaker inhibitory effect on viral replication. This mechanism also explains the superior in vivo bioavailability of L-Valacyclovir, as its absorption is mediated by stereoselective intestinal peptide transporters (like PepT1) that favor the L-isomer. researchgate.netijdvl.comfortunejournals.comumich.edu

In Vitro Cytotoxicity and Determination of Selectivity Index

Specific data on the 50% cytotoxic concentration (CC50) for this compound is not available in the reviewed literature. However, studies on L-Valacyclovir and other acyclovir prodrugs provide relevant context. L-Valacyclovir has been shown to have low cytotoxicity in vitro. arvojournals.orgarvojournals.org In one study, L-Valacyclovir (VACV) demonstrated less inhibition of cell growth at concentrations up to 5 mM compared to acyclovir (ACV) and trifluorothymidine (TFT). arvojournals.org This reduced cytotoxicity is attributed to the esterification of the hydroxyl group required for antiviral activity, which renders the prodrug relatively inert until it is hydrolyzed to acyclovir. arvojournals.org This principle of lower cytotoxicity relative to the parent drug would likely apply to this compound as well.

The Selectivity Index (SI), a crucial measure of a drug's safety margin, is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / IC50). While a specific SI for this compound cannot be calculated without CC50 and IC50 values, a qualitative assessment can be made. Given that this compound has a lower antiviral potency (a higher IC50) than L-Valacyclovir caymanchem.comresearchgate.net and assuming a similarly low cytotoxicity, its selectivity index would be inherently lower and therefore less favorable than that of L-Valacyclovir.

Table 2: In Vitro Cytotoxicity and Selectivity Index Profile

CompoundCC50Selectivity Index (SI)
This compoundData not availableData not available (Inferred to be lower than L-Valacyclovir)
L-ValacyclovirGenerally low; >90 µM in one study on Vero cells. nih.govReported as 30.3 for one amino acid ester prodrug. nih.gov

Molecular Basis of Antiviral Resistance in the Context of D Valacyclovir

Impact of Viral Thymidine (B127349) Kinase (TK) Mutations on D-Valacyclovir Efficacy

The viral thymidine kinase (TK) enzyme, encoded by the UL23 gene, is responsible for the initial phosphorylation of acyclovir (B1169) to acyclovir monophosphate, a critical step in its activation. micropathology.comuu.nl Consequently, mutations in the TK gene are the most common cause of resistance to acyclovir and, by extension, this compound, accounting for approximately 95% of resistant clinical isolates. micropathology.comnih.gov These mutations can lead to different resistance phenotypes.

TK-deficient (TK-) viral strains are the most frequently encountered form of resistance. annualreviews.org These strains harbor mutations, often frameshift mutations within homopolymer regions of the TK gene, that result in the production of a truncated, nonfunctional TK protein or a complete loss of TK activity. asm.orgresearchgate.net As a result, acyclovir is not phosphorylated, and the antiviral cascade is halted at its inception.

Studies have shown that TK-deficient mutants of Herpes Simplex Virus (HSV) are markedly less virulent than their drug-sensitive counterparts. annualreviews.org While they can establish latency, their ability to reactivate and cause recurrent disease is impaired. annualreviews.org However, in immunocompromised individuals, these strains can still lead to persistent and severe infections. mdpi.comoup.com

The sensitivity of various HSV strains to acyclovir, the active metabolite of this compound, is presented in the table below.

Strain TypeThymidine Kinase (TK) ActivityAcyclovir SensitivityCommon MutationsReference
Wild-TypePresentSensitiveNone nih.gov
TK-DeficientAbsent or non-functionalResistantFrameshift mutations, deletions micropathology.comnih.govresearchgate.net
TK-AlteredPresent, but altered substrate specificityResistantPoint mutations in conserved regions micropathology.comasm.orgnih.gov

This table summarizes the general characteristics of different HSV strain types in relation to acyclovir resistance. Specific sensitivities and mutations can vary between individual viral isolates.

Less common, but clinically significant, are TK-altered mutants. micropathology.com These viruses possess a modified TK enzyme that can still phosphorylate the natural substrate, thymidine, but has a reduced or absent ability to phosphorylate acyclovir. micropathology.comnih.gov This altered substrate specificity arises from point mutations in conserved regions of the TK gene, such as the ATP or nucleoside binding sites. nih.gov

For example, mutations at specific codons, such as A168T, have been associated with an altered TK phenotype. asm.org Viruses with these mutations may exhibit high-level resistance to certain nucleoside analogues while remaining sensitive to others, depending on the specific alteration in the enzyme's active site. researchgate.net The response of these mutants to this compound metabolites is compromised because the initial, crucial phosphorylation step is inefficient or absent.

Analysis of TK-Deficient Viral Strains and Their Sensitivity

Role of Viral DNA Polymerase Mutations in Resistance to Acyclovir Triphosphate Derived from this compound

While less frequent than TK mutations, alterations in the viral DNA polymerase (Pol), encoded by the UL30 gene, can also confer resistance to this compound. micropathology.commdpi.com These mutations account for a smaller percentage of clinical resistance cases. uu.nl The DNA polymerase is the ultimate target of acyclovir triphosphate, the active form of the drug. pnas.org

Mutations in the DNA polymerase gene can result in an enzyme that retains its ability to replicate viral DNA but has a reduced affinity for acyclovir triphosphate. nih.govpnas.org This allows the viral polymerase to continue functioning even in the presence of the active drug. Studies have analyzed various mutant polymerases and found that some exhibit increased Km values for acyclovir triphosphate, indicating a binding defect, while others show reduced kcat values, suggesting an issue with incorporating the inhibitor into the DNA. pnas.org A single amino acid substitution in conserved regions of the DNA polymerase can be sufficient to confer resistance. nih.gov For instance, mutations in regions II, III, and VI of the polymerase, which are involved in nucleotide binding, have been linked to acyclovir resistance. nih.govoup.com

Theoretical Approaches and Strategies for Overcoming Resistance with Modified Prodrug Structures or Combinatorial Regimens

The emergence of this compound resistance necessitates the development of new therapeutic strategies.

Modified Prodrug Structures: One approach involves designing novel prodrugs that can bypass the need for viral TK activation. For instance, prodrugs of acyclovir monophosphate have been developed. google.com These compounds are designed to be metabolized in vivo to deliver the monophosphorylated form of acyclovir directly, thus circumventing resistance caused by TK deficiency or alteration. Another strategy involves creating prodrugs with enhanced cellular uptake or different activation pathways. For example, conjugating acyclovir with bile acids has been explored to potentially improve its antiviral activity. researchgate.net

Combinatorial Regimens: Combining antiviral agents with different mechanisms of action is a promising strategy to overcome resistance and suppress its emergence. oup.com For infections caused by this compound-resistant strains, particularly those with TK mutations, combination therapy with an agent that does not rely on TK, such as foscarnet (B613817) or cidofovir, can be effective. jhoponline.comijdvl.com The combination of a DNA polymerase inhibitor with a helicase-primase inhibitor has also been shown to be effective in preventing the evolution of drug resistance. oup.com Additionally, topical immunomodulators like imiquimod (B1671794) have been used in combination with systemic antivirals to treat resistant infections. jhoponline.com In some cases of acyclovir-resistant HSV, high-dose intravenous acyclovir has been used as an alternative treatment. jhoponline.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of D Valacyclovir

In Vivo Metabolism and Conversion Rates in Relevant Animal Models

Preclinical studies in various animal models have demonstrated that valacyclovir (B1662844), the L-valyl ester of acyclovir (B1169), is efficiently absorbed and rapidly converted to its active form, acyclovir. asm.orgoup.comoup.com This conversion is a critical step in its mechanism of action and is primarily mediated by the enzyme valacyclovir hydrolase, which has been isolated from the human liver. medsafe.govt.nz

Prodrug Hydrolysis and Acyclovir Formation Kinetics in Preclinical Species

Following oral administration, valacyclovir undergoes extensive first-pass metabolism in the intestine and liver, leading to its near-complete conversion to acyclovir and the amino acid L-valine. medcentral.comijdvl.com Studies in rats indicate that this rapid hydrolysis is a key feature of its pharmacokinetic profile. fortunejournals.com In fact, plasma concentrations of valacyclovir itself are very low and transient, often becoming undetectable within a few hours after dosing. asm.orgoup.com

The efficiency of this conversion is highlighted by the high ratios of acyclovir to valacyclovir observed in the plasma of various laboratory animals. oup.com For instance, in mice, the ratio of acyclovir to valacyclovir in plasma can be as high as 28:1. oup.com Similarly, high conversion rates have been observed in rats and monkeys. oup.com The hydrolysis of valacyclovir to acyclovir is so complete that in many preclinical safety studies, no valacyclovir was detected in the plasma of animals 30 minutes or more after dosing. oup.com

The enzymatic process responsible for this conversion is not limited to the liver. In vitro studies have shown a high rate of conversion within intestinal cells as well. oup.com Research in rats has identified a specific enzyme, valacyclovir hydrolase, that accounts for the majority of this activity in the liver. oup.com This efficient hydrolysis is crucial for achieving therapeutic concentrations of acyclovir.

Identification and Quantification of D-Valacyclovir and its Metabolites in Biological Matrices

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive and precise quantification of valacyclovir and its primary metabolite, acyclovir, in various biological matrices, including mouse and human plasma. nih.gov These methods are crucial for detailed pharmacokinetic studies, allowing for the measurement of low concentrations of the prodrug and its active metabolite. nih.gov

In preclinical pharmacokinetic studies using mice, blood samples are often collected at various time points after oral or intravenous administration to characterize the absorption, distribution, metabolism, and excretion of the compound. nih.gov These studies have confirmed that the systemic exposure to acyclovir is significantly greater than that of valacyclovir due to the extensive presystemic hydrolysis in the gastrointestinal tract and liver. nih.gov

Metabolic disposition studies in rats and monkeys have shown that after oral administration, valacyclovir is well absorbed and undergoes extensive presystemic conversion to acyclovir. asm.org The subsequent metabolites found in urine are primarily acyclovir and its known metabolites, 9-(carboxymethoxymethyl)guanine and 8-hydroxy-9-[(2-hydroxyethoxy)methyl]guanine, with valacyclovir itself accounting for a very small fraction of the excreted dose. asm.orgnih.gov Fecal samples have been shown to contain acyclovir but no detectable valacyclovir. asm.org

Comparative Systemic Exposure of Acyclovir from this compound versus L-Valacyclovir in Animal Models

While the focus is on this compound, it is important to note that the commercially available and extensively studied form is L-valacyclovir. Early studies indicated that L-valine derivatives of acyclovir resulted in a greater increase in bioavailability compared to D-valine derivatives, suggesting an enzyme-mediated transport process. oup.commdpi.com This is a critical distinction as the stereochemistry of the valine ester significantly impacts the molecule's interaction with intestinal transporters.

Assessment of Oral Bioavailability and Absorption Mechanisms

The oral bioavailability of acyclovir from valacyclovir is significantly higher than that of oral acyclovir alone. asm.org This enhancement is attributed to the active transport of valacyclovir via peptide transporters in the intestine, such as PEPT1. oup.commdpi.comnih.gov

Studies in mice have been instrumental in elucidating the role of these transporters. In wildtype mice, the oral bioavailability of acyclovir from valacyclovir was found to be 77.5%. nih.govumich.eduresearchgate.net In contrast, in PepT1 knockout mice, the bioavailability was significantly reduced, demonstrating the crucial role of this transporter in the absorption of valacyclovir. nih.govnih.gov Interestingly, a humanized PepT1 (huPepT1) transgenic mouse model showed an acyclovir bioavailability of 52.8%, a value that closely mirrors the 51.3% to 54.2% bioavailability observed in humans. asm.orgnih.govumich.eduresearchgate.net This suggests that the huPepT1 transgenic mouse may be a more predictive model for human absorption. nih.govresearchgate.net

The absorption of valacyclovir is not uniform throughout the gastrointestinal tract. In wildtype mice, the duodenum and jejunum are the primary sites of absorption. nih.govresearchgate.net In contrast, in the absence of PepT1, absorption is slower and occurs more evenly throughout the entire intestinal tract. nih.govresearchgate.net

The stability of valacyclovir is pH-dependent. It is stable in acidic environments but degrades in alkaline conditions. researchgate.net This chemical property, along with enzymatic hydrolysis, may contribute to its incomplete bioavailability, as some of the prodrug may be prematurely hydrolyzed in the intestinal lumen before it can be absorbed. researchgate.net

Table 1: Oral Bioavailability of Acyclovir from Valacyclovir in Different Mouse Models

Animal ModelOral Bioavailability of Acyclovir (%)
Wildtype Mice77.5% nih.govumich.edu
PepT1 Knockout Mice~35% of wildtype nih.gov
huPepT1 Transgenic Mice52.8% nih.govumich.eduresearchgate.net

This interactive table allows for the comparison of acyclovir bioavailability across different preclinical mouse models.

Distribution Profile of this compound and its Metabolites in Preclinical Tissues

Once absorbed and converted to acyclovir, the drug distributes into various body tissues. oup.com In rats, after administration of a radiolabeled dose of valacyclovir, radioactivity was recovered in both urine and feces. asm.orgnih.gov The distribution of acyclovir into the cerebrospinal fluid (CSF) has been documented, with CSF concentrations being approximately 25% of plasma concentrations for acyclovir and one of its metabolites, 8-hydroxy-acyclovir. drugbank.com

Preclinical studies have also investigated the tissue distribution of other compounds, providing a general framework for how such studies are conducted. For instance, in studies with other novel inhibitors, tissue homogenates are prepared from various organs to measure drug concentrations using LC-MS/MS. tandfonline.com This allows for the determination of which tissues have the highest drug exposure. tandfonline.com

Preclinical Antiviral Efficacy Studies of this compound in Infection Models

The preclinical development of antiviral drugs often involves testing their efficacy in various animal models of infection. oup.com For herpes simplex virus (HSV) infections, murine models are commonly used. nih.govtandfonline.com

In a murine model of cutaneous HSV-1 infection, a microemulsion formulation of acyclovir, the active metabolite of valacyclovir, was shown to be highly effective in inhibiting the development of herpetic lesions when applied 24 hours post-infection. tandfonline.com This demonstrates the potential for topical delivery of the active drug.

In a lethal challenge model in mice, the efficacy of another antiviral agent was compared to valacyclovir, highlighting the use of valacyclovir as a comparator in preclinical efficacy studies. nih.gov Similarly, in a guinea pig model of recurrent HSV-2 infection, valacyclovir was used as a control treatment to evaluate the efficacy of a novel therapeutic agent. nih.gov These studies underscore the established efficacy of valacyclovir in preclinical infection models, which serves as a benchmark for the development of new antiviral drugs.

Combination therapy has also been explored in preclinical models. In a murine model of herpes simplex encephalitis, the combination of suboptimal doses of pritelivir (B1678233) and acyclovir (the active form of valacyclovir) showed a positive effect on the survival of infected animals, suggesting an additive or even synergistic activity. nih.gov

Dose-Response Relationships and Pharmacodynamic Endpoints in Animal Studies

The investigation of this compound in animal models has been primarily centered on comparative pharmacokinetics to understand its absorption mechanisms relative to its L-isomer counterpart. These studies have been fundamental in elucidating the role of stereoselective transporters in the intestinal absorption of valine-esterified prodrugs of acyclovir.

Early preclinical evaluations in rats were designed to assess the efficiency of various amino acid esters of acyclovir as prodrugs by measuring the urinary recovery of the parent compound, acyclovir. In these studies, a key finding was the stereoselective advantage of the L-amino acid esters. researchgate.net

One pivotal study synthesized several 5'-amino acid esters of acyclovir, including the L-valyl ester (L-Val-ACV, which is valacyclovir) and the D-valyl ester (D-Val-ACV), and characterized their intestinal absorption mechanisms. The results demonstrated that the L-isomers were significantly better substrates for intestinal transport. umich.edu This stereoselectivity is attributed to the involvement of specific carrier-mediated transport systems in the human intestine, most notably the peptide transporter 1 (PEPT1), which preferentially recognizes and transports the L-amino acid ester. umich.edunih.govoup.comnih.gov

In vitro cell uptake studies further solidified these findings. The L-valyl ester of acyclovir was found to be approximately four times more permeable across the apical membrane of cells than the D-valyl ester of acyclovir (D-Val-ACV). researchgate.net This significant difference in permeability directly translates to lower systemic exposure to acyclovir when this compound is administered orally compared to L-Valacyclovir.

The data below summarizes the comparative permeability and absorption characteristics of L-Valacyclovir versus this compound from preclinical research.

Table 1: Comparative Permeability of Acyclovir and its Valyl Esters

Compound Relative Permeability vs. Acyclovir Key Finding
L-Valacyclovir (L-Val-ACV) ~10-fold higher Significantly enhanced permeability due to transport by PEPT1. researchgate.net
This compound (D-Val-ACV) ~2.5-fold higher Permeability is approximately 4 times lower than L-Valacyclovir. researchgate.net

| Acyclovir | Baseline | Serves as the reference compound with low passive diffusion. researchgate.net |

Table 2: Summary of Preclinical Findings on Valacyclovir Isomers

Parameter L-Valacyclovir This compound Implication for Development
Intestinal Transport Substrate for PEPT1 transporter. umich.edunih.gov Poor substrate for PEPT1 transporter. researchgate.netumich.edu L-isomer selected for development due to active transport mechanism leading to higher bioavailability.
Bioavailability Significantly increased compared to acyclovir (3 to 5-fold). researchgate.netresearchgate.net Lower bioavailability compared to the L-isomer. researchgate.netoup.com D-isomer deemed a less efficient prodrug and not pursued for further clinical development.

| Stereoselectivity | Preferred isomer for enzyme-mediated transport. researchgate.netoup.com | Not preferred by the stereoselective transport mechanism. researchgate.netumich.edu | Confirmed the importance of L-amino acid configuration for this prodrug strategy. |

Due to the demonstrably lower absorption and consequent reduced bioavailability of this compound in these foundational preclinical studies, further extensive pharmacodynamic and dose-response investigations in animal models were not pursued. The research and development focus shifted entirely to L-Valacyclovir, which ultimately became the clinically approved drug, valacyclovir.

Future Directions and Research Opportunities

Rational Design of Novel D-Valacyclovir Analogues with Optimized Properties

The rational design of new chemical entities based on the this compound scaffold is a promising area for future research. The primary goal is to synthesize analogues with improved pharmacological profiles, such as enhanced bioavailability, greater target specificity, or activity against resistant viral strains. virology-online.com The process of rational design involves modifying the core structure to optimize interactions with biological targets. researchgate.netmazums.ac.ir

Historically, the development of valacyclovir (B1662844) itself was a triumph of rational drug design, creating an L-valyl ester prodrug of acyclovir (B1169) to overcome the latter's poor oral bioavailability (15-30%). mdpi.comresearchgate.net This success provides a strong foundation for exploring other ester derivatives. Research into acyclovir analogues has shown that modifications can lead to significant changes in antiviral potency and physical characteristics. researchgate.netmdpi.com For instance, a study on 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters, as potential prodrugs of acyclovir, identified an isobutyrate derivative that achieved a urinary recovery of acyclovir in rats (51%) comparable to that of L-Valacyclovir (50%) and significantly higher than that of acyclovir itself (9%). nih.gov

Future research could systematically synthesize and evaluate a series of D-valine ester analogues of acyclovir and other guanosine (B1672433) analogues. By creating a library of this compound analogues with varied ester side chains (e.g., with different amino acids or peptidomimetics), researchers could explore structure-activity relationships to identify compounds with novel properties. researchgate.netresearchgate.net

Table 1: Comparison of Acyclovir Bioavailability from Different Prodrugs

Compound Mean Urinary Recovery of Acyclovir (%) in Rats Fold-Increase vs. Acyclovir
Acyclovir 9% 1.0
L-Valacyclovir 50% 5.6
2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine isobutyrate (Analogue 4d) 51% 5.7

Data sourced from a study on potential acyclovir prodrugs. nih.gov

Exploration of Non-Antiviral Biological Activities of this compound (e.g., Immunomodulatory or Anti-inflammatory Potential)

Beyond its role in antiviral research, valacyclovir has been investigated for its potential immunomodulatory and anti-inflammatory effects. nih.govresearchgate.net These non-antiviral properties open a new frontier for this compound research. Studies have shown that valacyclovir can modulate the immune response, which could be beneficial in various clinical contexts. nih.govtermedia.pl

One study investigated the anti-inflammatory activity of valacyclovir on mammalian macrophages activated by lipopolysaccharide (LPS). The results indicated that valacyclovir significantly reduced the production of several pro-inflammatory cytokines in a concentration-dependent manner, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov This suggests that the molecule possesses inherent anti-inflammatory properties. While this research was conducted with valacyclovir (the L-isomer), it establishes a clear rationale for investigating whether this compound exhibits similar, enhanced, or even opposing effects on the immune system.

Future studies should be designed to:

Assess the specific effects of the D-isomer on various immune cell types, such as T-cells, B-cells, and dendritic cells.

Elucidate the molecular pathways through which this compound might exert immunomodulatory effects.

Explore whether these properties could be harnessed for therapeutic applications in inflammatory or autoimmune diseases.

Table 2: Effect of Valacyclovir on Pro-inflammatory Cytokine Production by LPS-Activated Macrophages

Cytokine Effect of Valacyclovir Treatment Significance
Tumor Necrosis Factor-α (TNF-α) Reduced production nih.gov
Interleukin-6 (IL-6) Significantly reduced levels
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Reduced production
IL-12p40 Reduced production

Findings from in vitro studies on mammalian macrophages. nih.gov

However, it is worth noting that a clinical trial (VALIANT pilot) investigating valacyclovir for reducing inflammation in people living with both HIV and HSV-2 did not find a significant impact on systemic immune activation or inflammation markers. ctnplus.ca This highlights the need for further research to understand the specific contexts in which any immunomodulatory effects might be clinically relevant.

Development of Advanced Analytical Techniques for Comprehensive Stereochemical Analysis in Complex Biological Systems

The therapeutic agent is L-Valacyclovir, making its stereoisomer, this compound, a critical impurity to monitor in pharmaceutical formulations. researchgate.netcolab.ws Therefore, the development of robust and sensitive analytical methods for the stereochemical analysis and separation of valacyclovir enantiomers is essential for quality control and regulatory compliance. wisdomlib.org

Significant progress has been made in developing chiral separation methods. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. One method utilized an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) CSP with a mobile phase of n-hexane, methanol (B129727), ethanol, and diethylamine (B46881) to successfully separate the enantiomers of valacyclovir with a resolution of 4.8. researchgate.netcolab.ws Another simple and robust method employed a Lux Cellulose-1 chiral column. phenomenex.com

Capillary electrophoresis (CE) offers an alternative technique. A validated CE method using an extended light path bare fused silica (B1680970) capillary and a potassium hydrogen phosphate (B84403) buffer achieved a baseline separation of D- and L-valacyclovir with a resolution greater than 7.0. wisdomlib.org

Future research in this area should focus on:

Improving the sensitivity and speed of existing methods to detect trace amounts of this compound in bulk drug substances and biological matrices like plasma.

Developing hyphenated techniques, such as LC-MS/MS or CE-MS, for simultaneous separation and unambiguous identification of stereoisomers and their metabolites. ijcrt.org

Creating novel chiral stationary phases specifically designed for more efficient and cost-effective separation of valacyclovir isomers.

Table 3: Examples of Analytical Methods for Chiral Separation of Valacyclovir Isomers

Technique Chiral Selector/Column Mobile Phase/Buffer Resolution Achieved
Normal-Phase HPLC Amylose tris(3-chloro-5-methylphenylcarbamate) n-hexane, methanol, ethanol, diethylamine 4.8 researchgate.netcolab.ws
HPLC Lux Cellulose-1 Not specified Efficient separation phenomenex.com

Computational Modeling and In Silico Approaches for Predicting this compound Behavior and Interactions

Computational modeling and in silico approaches are powerful tools for accelerating drug discovery and development by predicting a molecule's behavior and interactions at the atomic level. researchgate.net For this compound, these methods can be used to predict its binding affinity to various enzymes and receptors, understand its metabolic fate, and guide the design of novel analogues. mazums.ac.irresearchgate.net

Studies have already employed these techniques for acyclovir and valacyclovir. In silico computational docking has been used to evaluate the potential of acyclovir against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE-1). researchgate.netnih.gov The docking scores from these studies suggested that acyclovir's binding was comparable to that of established drugs like donepezil. researchgate.net Another computational study used molecular dynamics simulations to show that valacyclovir binds to and is deaminated by the enzyme cypin, a process that could potentially inactivate the drug. nih.gov

Future computational research on this compound should involve:

Molecular Docking: Simulating the docking of this compound with known viral targets (e.g., DNA polymerase) and comparing its binding energy and conformation to the L-isomer to predict its potential antiviral activity or lack thereof.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of this compound and its rationally designed analogues. mazums.ac.ir

Quantum Mechanics/Molecular Mechanics (QM/MM): Applying advanced modeling to study the enzymatic conversion of this compound to acyclovir and to understand the subtle differences in interaction at the quantum level compared to the L-isomer.

Table 4: In Silico Docking Scores of Acyclovir Against Alzheimer's Disease-Related Enzymes

Enzyme Target Acyclovir Docking Score (kcal/mol) Acyclovir Fitness Score
Acetylcholinesterase (AChE) -8.54 -10.02
Butyrylcholinesterase (BuChE) -7.50 -8.84
Beta-secretase 1 (BACE-1) -7.34 -8.67

Data from a computational study evaluating acyclovir's potential activity. researchgate.net

Exploration of Potential Therapeutic Repurposing for this compound Beyond Traditional Antiviral Applications

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy to develop new therapies. nih.gov While L-Valacyclovir is established for herpes virus infections, the potential for repurposing it—and by extension, exploring the utility of this compound—for other diseases is an active area of research. wikipedia.orgdrugbank.comcarehospitals.com

A significant example is the investigation of L-Valacyclovir for the treatment of Alzheimer's disease (AD). This is based on the hypothesis that latent herpes simplex virus (HSV) infection may play a role in the pathology of AD. researchgate.netnih.gov The Valacyclovir Treatment of Alzheimer's Disease (VALAD) Trial is a Phase II clinical study designed to evaluate whether L-valacyclovir can slow the cognitive decline in individuals with mild AD who are positive for HSV antibodies. nih.govbmj.com

Furthermore, computational drug repurposing studies have suggested L-Valacyclovir as a potential antiviral against other viruses, such as the Monkeypox virus, based on machine learning predictions and molecular docking studies. plos.org

Future research into repurposing should consider:

Screening this compound and its novel analogues against a wide range of biological targets, including those for neurodegenerative diseases, cancers, and other viral infections.

Investigating the findings from the VALAD trial and, if positive, exploring whether this compound could offer a different or complementary mechanism of action.

Utilizing high-throughput screening and in silico models to rapidly identify potential new therapeutic areas for this compound, building upon the frameworks that have already identified its L-isomer as a candidate for repurposing. plos.orgplos.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.